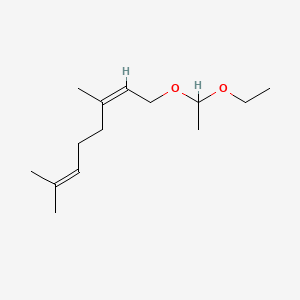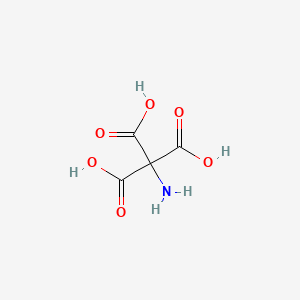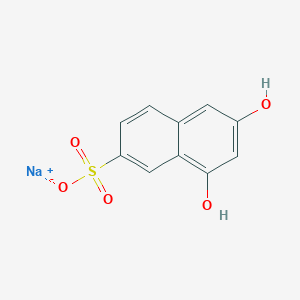![molecular formula C5H6N2O2 B13788745 Thymine,[2-14C]](/img/structure/B13788745.png)
Thymine,[2-14C]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymine,[2-14C] is a radiolabeled form of thymine, a pyrimidine nucleobase that is one of the four nucleobases in the nucleic acid of DNA. Thymine pairs with adenine through two hydrogen bonds, contributing to the stability of the DNA double helix. The [2-14C] label indicates that the carbon at the second position of the thymine molecule is a radioactive isotope, carbon-14, which is commonly used in biochemical research to trace and study molecular pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymine,[2-14C] typically involves the incorporation of carbon-14 into the thymine molecule. One common method is the methylation of uracil at the 5th carbon position using a methylating agent in the presence of carbon-14 labeled methanol. This reaction is carried out under controlled conditions to ensure the incorporation of the radioactive isotope.
Industrial Production Methods
Industrial production of Thymine,[2-14C] involves large-scale synthesis using automated systems to handle the radioactive materials safely. The process includes the purification of the labeled thymine to ensure high specific activity and purity. The final product is often tested for radiochemical purity and specific activity before being distributed for research purposes.
化学反应分析
Types of Reactions
Thymine,[2-14C] undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol, a common DNA lesion.
Reduction: Thymine can be reduced to dihydrothymine under certain conditions.
Substitution: Thymine can undergo substitution reactions, such as halogenation, where a halogen atom replaces a hydrogen atom in the thymine molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or other reducing agents can be used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
Oxidation: Thymine glycol
Reduction: Dihydrothymine
Substitution: Halogenated thymine derivatives
科学研究应用
Thymine,[2-14C] is widely used in scientific research due to its radioactive labeling, which allows for the tracing and study of DNA synthesis and repair mechanisms. Some key applications include:
Chemistry: Used to study the chemical properties and reactions of thymine.
Biology: Employed in experiments to trace DNA replication and repair pathways.
Medicine: Utilized in cancer research to understand the effects of DNA damage and repair mechanisms.
Industry: Used in the development of radiolabeled compounds for various applications, including drug development and environmental studies.
作用机制
The mechanism of action of Thymine,[2-14C] involves its incorporation into DNA during replication. The radioactive carbon-14 allows researchers to trace the incorporation and subsequent repair or degradation of thymine in DNA. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair.
相似化合物的比较
Thymine,[2-14C] can be compared with other radiolabeled nucleobases such as:
Uracil,[2-14C]: Similar to thymine but lacks the methyl group at the 5th position.
Cytosine,[2-14C]: Another pyrimidine nucleobase with different pairing properties.
Adenine,[2-14C]: A purine nucleobase that pairs with thymine in DNA.
The uniqueness of Thymine,[2-14C] lies in its specific use for studying DNA synthesis and repair due to its stable pairing with adenine and the ability to trace its incorporation and repair in DNA.
属性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
128.11 g/mol |
IUPAC 名称 |
5-methyl-(214C)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+2 |
InChI 键 |
RWQNBRDOKXIBIV-RHRFEJLCSA-N |
手性 SMILES |
CC1=CN[14C](=O)NC1=O |
规范 SMILES |
CC1=CNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



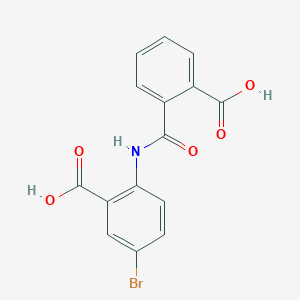
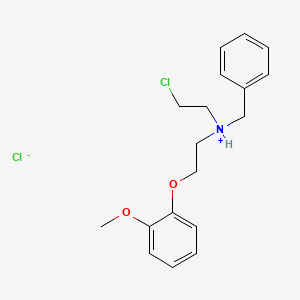
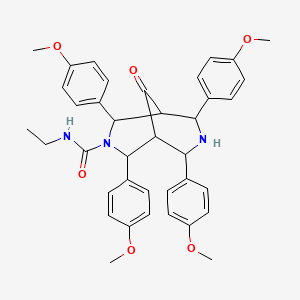
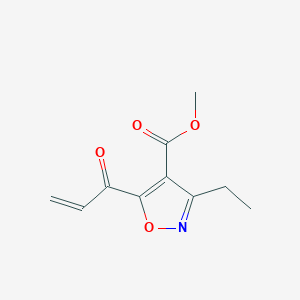
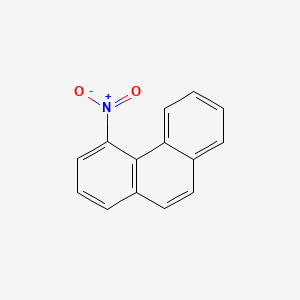
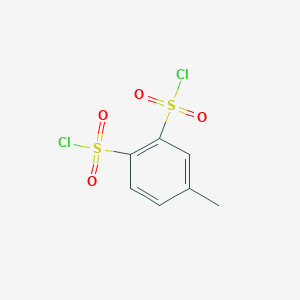
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
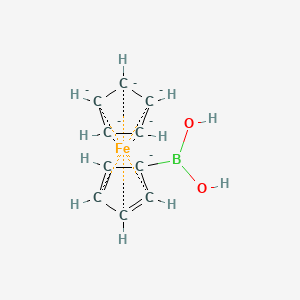
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
